molecular formula C7H14O4 B14146951 Methyl 2,6-dideoxyhexopyranoside CAS No. 19131-10-3

Methyl 2,6-dideoxyhexopyranoside

Cat. No.: B14146951
CAS No.: 19131-10-3
M. Wt: 162.18 g/mol
InChI Key: QNKOVWCOVLYPKR-UHFFFAOYSA-N
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Description

Methyl 2,6-dideoxyhexopyranoside is a deoxygenated glycoside derivative characterized by the absence of hydroxyl groups at the C-2 and C-6 positions of the hexopyranose ring. Its stereochemistry and structural conformation have been extensively studied using NMR spectroscopy and coupling constant analysis. For instance, long-range couplings between protons and carbons (e.g., r1-H to C-r5 and r4-H to C-r3) confirmed the 2,6-dideoxyhexopyranoside backbone . The relative stereochemistry was established as α-2,6-dideoxy-lyxo-hexopyranoside (oliopyranoside) based on coupling constants in Table 1 of referenced studies, which also revealed its axial-equatorial proton arrangement . This compound is often found in natural products, such as angucycline C-glycosides from Streptomyces sp., where it contributes to cytotoxic activity against malignant pleural mesothelioma cells .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19131-10-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

6-methoxy-2-methyloxane-3,4-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3

InChI Key

QNKOVWCOVLYPKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method is the use of protective groups followed by selective deoxygenation. For instance, methyl α-D-galactopyranoside can be converted to this compound through a series of steps involving protection, deoxygenation, and deprotection .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protective group strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dideoxyhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of alcohols.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the pyranose ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of hydroxyl groups at the 2 and 6 positions can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Stereochemical Differences

The following table summarizes key structural differences between methyl 2,6-dideoxyhexopyranoside and analogous compounds:

Compound Deoxygenation Sites Substituents Stereochemistry Key References
This compound C-2, C-6 Methyl group at anomeric position α-lyxo configuration
2,6-Dideoxy-D-galactopyranoside derivatives C-2, C-6 p-Methoxybenzylidene group at C-2 β-galacto configuration
2,4-Dideoxy-β-D-xylo-hexopyranosyl derivatives C-2, C-4 Acetamido groups at C-2 β-xylo configuration
2,6-Dideoxy-4-O-methylhexopyranose C-2, C-6 Methoxy group at C-4 Not specified
Methyl 4,6-Di-O-acetyl-2,3-dideoxyhexopyranoside C-2, C-3 Acetyl groups at C-4 and C-6 α-D-threo configuration

Key Observations :

  • Deoxygenation Patterns: While this compound lacks hydroxyls at C-2 and C-6, other variants (e.g., 2,4-dideoxy or 2,3-dideoxy) exhibit distinct biological and physicochemical properties due to altered hydrogen-bonding capabilities .
  • Stereochemical Impact: The α-lyxo configuration of this compound contrasts with β-xylo or β-galacto configurations in analogues, influencing solubility and receptor interactions .
  • Functionalization: Substituents like acetyl or methoxy groups enhance stability or modulate bioactivity. For example, acetylated derivatives (e.g., compound 30b in ) are intermediates in synthetic pathways, while 4-O-methylation in 2,6-dideoxyhexopyranose may alter metabolic resistance .

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